Enhanced Polarity and Hydrogen-Bonding Capacity vs. 5,6-Dimethyl Analog
The target compound exhibits a calculated ACD/LogP of 0.43 and a polar surface area (PSA) of 87 Ų, reflecting the influence of the 6-acetyl group . In contrast, the structurally closest analog without an acetyl group, 2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, is expected to have a higher LogP (predicted >1.0) and a lower PSA (predicted <70 Ų) due to the replacement of the acetyl with a non-polar methyl group. This shift in physicochemical properties can lead to a >2-fold difference in predicted water solubility and permeability, as estimated by ACD/LogD values (target compound LogD = 1.10 at pH 7.4) .
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | ACD/LogP = 0.43; PSA = 87 Ų; ACD/LogD (pH 7.4) = 1.10 |
| Comparator Or Baseline | 2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 89567-05-5); predicted LogP >1.0, PSA <70 Ų based on structure-activity relationship trends for methyl vs. acetyl substitution. |
| Quantified Difference | ΔLogP ≥ 0.6; ΔPSA ≥ 17 Ų |
| Conditions | Predicted data from ACD/Labs Percepta v14.00 and EPI Suite; physiological pH 7.4. |
Why This Matters
Selection of this compound over the dimethyl analog is critical for formulations requiring lower lipophilicity and higher aqueous solubility, such as in vitro assay buffers or early-stage in vivo testing.
